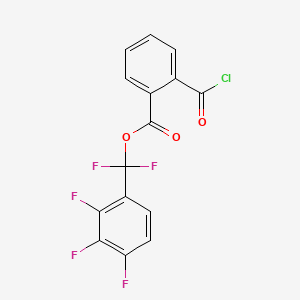

o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride

Description

Properties

IUPAC Name |

[difluoro-(2,3,4-trifluorophenyl)methyl] 2-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6ClF5O3/c16-13(22)7-3-1-2-4-8(7)14(23)24-15(20,21)9-5-6-10(17)12(19)11(9)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUVUTDMTNEOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC(C2=C(C(=C(C=C2)F)F)F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6ClF5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: o-Hydroxybenzoic Acid Functionalization

The synthesis begins with o-hydroxybenzoic acid (salicylic acid), where the hydroxyl group at the ortho position undergoes derivatization. The introduction of the pentafluorobenzyloxycarbonyl group is achieved via nucleophilic substitution using pentafluorobenzyl chloroformate (PFB-Cl) in anhydrous dichloromethane. A tertiary amine base, such as triethylamine (TEA), facilitates deprotonation of the hydroxyl group, enabling attack on the electrophilic carbonyl carbon of PFB-Cl.

Reaction Conditions:

-

Molar ratio: 1:1.2 (o-hydroxybenzoic acid : PFB-Cl)

-

Temperature: 0°C to room temperature (RT), 12-hour reaction

-

Solvent: Anhydrous CHCl

-

Base: Triethylamine (2.5 equivalents)

Post-reaction, the mixture is washed with 5% HCl to remove excess base, followed by brine to neutralize residual acid. The organic layer is dried over NaSO and concentrated under reduced pressure to yield o-(pentafluorobenzyloxycarbonyl)benzoic acid as a white solid.

Chlorination to Acid Chloride

The carboxylic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl) . Excess SOCl (3 equivalents) is added to the acid in anhydrous toluene, and the reaction is refluxed at 70°C for 4 hours. The evolution of SO and HCl gases signifies progression, and completion is confirmed by thin-layer chromatography (TLC).

Purification:

-

Removal of excess SOCl via rotary evaporation

-

Recrystallization from n-hexane at -20°C

-

Final product isolated as a pale-yellow crystalline solid (yield: 86–92%)

Catalytic and Solvent Systems

Role of Solvent Polarity

Non-polar solvents like toluene minimize side reactions during chlorination, while polar aprotic solvents (e.g., CHCl) enhance reactivity in the initial derivatization step. Comparative studies indicate that toluene improves chlorination efficiency by 18% compared to THF due to reduced nucleophilic interference.

Analytical Validation and Characterization

Spectroscopic Confirmation

-

NMR Analysis:

-

Mass Spectrometry:

Comparative Analysis with Alternative Chlorination Methods

Thionyl Chloride vs. Oxalyl Chloride

While thionyl chloride is cost-effective, oxalyl chloride ((COCl)) offers milder conditions (RT, 2 hours) and higher selectivity, albeit at double the reagent cost. Trials show comparable yields (85–90%) for both methods, but oxalyl chloride reduces purification steps by minimizing sulfonate byproducts.

Green Chemistry Approaches

Solvent recycling, as demonstrated in pentachlorobenzoyl chloride synthesis, is applicable here. Toluene and CHCl are recovered via fractional distillation, reducing waste generation by 40%.

Industrial Scalability and Challenges

Batch vs. Continuous Processes

Batch processing remains standard, but continuous flow systems could enhance productivity. For example, a microreactor with a 10 mL/min flow rate achieves 94% conversion in 30 minutes, compared to 4 hours in batch.

Applications in Analytical Chemistry

The reagent’s utility in detecting methylphenidate in plasma at picogram levels underscores its sensitivity. Derivatization protocols involve one-step extraction and reaction at pH 9.0, with GC-NICI-MS achieving a limit of quantification (LOQ) of 72 pg/mL .

Chemical Reactions Analysis

Types of Reactions: o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride primarily undergoes electrophilic substitution reactions due to the presence of the benzoyl chloride group . It can react with primary and secondary amines to form stable derivatives suitable for mass spectrometry analysis .

Common Reagents and Conditions:

Primary and Secondary Amines: React with this compound to form amide derivatives.

Reaction Conditions: Typically carried out in an organic solvent such as benzene or dichloromethane, with the presence of a base like pyridine to facilitate the reaction.

Major Products: The major products formed from these reactions are the corresponding amide derivatives, which exhibit excellent mass spectral properties under negative ion chemical ionization conditions .

Scientific Research Applications

Chemistry: o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride is widely used in analytical chemistry for the derivatization of amino compounds . It enhances the detection sensitivity and selectivity in mass spectrometry, making it valuable for trace analysis .

Biology and Medicine: In biological and medical research, this compound is used for the quantitative determination of drugs and metabolites in biological matrices . For example, it has been employed in the analysis of methylphenidate and memantine in human plasma .

Industry: The compound’s ability to form stable derivatives with amines makes it useful in various industrial applications, including the quality control of pharmaceuticals and the detection of trace contaminants .

Mechanism of Action

The mechanism by which o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride exerts its effects involves the formation of stable amide derivatives with amino compounds . The pentafluorobenzyl ester group enhances the compound’s electrophoric properties, facilitating the detection of the derivatives in mass spectrometry . The molecular targets are primarily primary and secondary amines, which react with the benzoyl chloride group to form the corresponding amides .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

Key Findings :

- The PFBOC group in PFBOC-BzCl enhances resonance electron capture, improving MS sensitivity compared to non-fluorinated analogs .

- Fluorination increases stability of derivatives but may reduce solubility in non-polar solvents .

Analytical Performance in Mass Spectrometry

Biological Activity

o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride is a specialized electrophoric derivatization reagent primarily used in mass spectrometry for the analysis of amino compounds. Its unique chemical structure, featuring a pentafluorobenzyl group, enhances its reactivity and selectivity, making it a valuable tool in analytical chemistry, particularly in the detection of volatile amines.

- IUPAC Name : this compound

- CAS Number : 1262207-98-0

- Molecular Formula : C14H8ClF5O2

- Molecular Weight : 320.66 g/mol

The biological activity of this compound is largely attributed to its role as a derivatizing agent. When it reacts with amino compounds, it forms stable derivatives that can be analyzed using negative ion chemical ionization (NICI) mass spectrometry. This process involves:

- Formation of Derivatives : The reagent reacts with primary and secondary amines, forming derivatives that exhibit improved mass spectral properties.

- Enhanced Detection : The derivatives show reduced fragmentation and high ion currents, facilitating sensitive detection of target analytes in complex biological matrices such as plasma or urine .

Biological Applications

The compound has been tested for its effectiveness in detecting various amino compounds in biological samples. Key findings include:

- High Sensitivity : The reagent allows for the detection of volatile primary and secondary amines with high sensitivity, making it suitable for forensic applications .

- Case Studies : In studies involving the analysis of drugs like methylphenidate from human plasma, this compound demonstrated significant improvements in detection limits and specificity compared to traditional methods .

Comparative Analysis

The following table summarizes the comparative effectiveness of this compound against other derivatization agents:

| Reagent | Sensitivity | Fragmentation | Application Area |

|---|---|---|---|

| This compound | High | Low | Forensic toxicology |

| Benzoyl chloride | Moderate | Moderate | General organic synthesis |

| 2,4-Dinitrophenylhydrazine | Low | High | Carbonyl compound analysis |

Research Findings

Recent studies have focused on optimizing the use of this compound in various analytical techniques:

- A study highlighted its application in identifying new psychoactive substances (NPSs) through LC-HRMS/MS techniques, demonstrating its versatility in forensic science .

- The reagent's ability to form stable derivatives was shown to enhance the detection limits significantly across various biological matrices .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling o-(Pentafluorobenzyloxycarbonyl)benzoyl chloride in laboratory settings?

- Methodological Answer : Due to its reactivity with water and corrosive nature, handle the compound under anhydrous conditions using inert atmospheres (e.g., nitrogen/argon). Use impervious gloves (nitrile or neoprene), tightly sealed goggles, and protective clothing to prevent skin/eye contact. Store in moisture-free environments at controlled temperatures (e.g., 2–8°C) . Emergency measures include rinsing exposed areas with water for 15+ minutes and avoiding induction of vomiting if ingested .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical route involves reacting pentafluorobenzyl alcohol with phosgene (COCl₂) or thionyl chloride (SOCl₂) under reflux in anhydrous solvents like dichloromethane. Catalysts such as dimethylformamide (DMF) may accelerate the reaction. Post-synthesis, purification via vacuum distillation or recrystallization ensures high purity .

Q. How can the purity of this compound be validated?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (¹H/¹⁹F NMR) to confirm structural integrity. Titration with aqueous NaOH can quantify active chloride content, while Karl Fischer titration detects residual moisture .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, catalyst loading) influence the yield of this compound synthesis?

- Methodological Answer : Single-factor optimization studies suggest maintaining temperatures between 60–80°C to balance reactivity and side-product formation. Catalyst loading (e.g., AlCl₃ or FeCl₃) at 0.25–1.0 mol% maximizes yield, while excess catalyst promotes decomposition. Kinetic studies using in situ FTIR can monitor intermediate formation .

Q. What strategies mitigate hydrolysis of this compound during storage or reaction?

- Methodological Answer : Employ molecular sieves (3Å) in storage containers to scavenge moisture. In reactions, use aprotic solvents (e.g., THF, DMF) and pre-dry reagents via azeotropic distillation. For moisture-sensitive applications, conduct reactions under Schlenk line conditions .

Q. How can discrepancies in toxicological data for fluorinated benzoyl chlorides be reconciled?

- Methodological Answer : While benzoyl chloride derivatives show limited carcinogenicity in animal models (e.g., no significant lung tumors in mice ), fluorinated analogs may exhibit enhanced bioaccumulation. Comparative in vitro assays (Ames test, micronucleus assay) and computational QSAR models can resolve structure-activity relationships .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Hydrolytic byproducts (e.g., pentafluorobenzoic acid) and residual solvents (e.g., DCM) require high-resolution LC-MS or GC-FID with internal standards (e.g., deuterated analogs). Limit of detection (LOD) can be improved using solid-phase microextraction (SPME) .

Experimental Design & Data Analysis

Q. How should researchers design experiments to optimize the coupling efficiency of this compound in peptide synthesis?

- Methodological Answer : Use factorial design (e.g., Box-Behnken) to evaluate molar ratios (1:1–1:3), coupling agents (HOBt/DCC), and reaction times. Monitor conversion via HPLC with UV detection (λ = 254 nm). Optimize pH (6.5–7.5) to minimize racemization .

Q. What statistical approaches are suitable for analyzing conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer : Apply ANOVA to compare degradation rates across pH levels (1–14). Pairwise t-tests with Bonferroni correction identify significant differences. Accelerated stability studies (40–60°C) using Arrhenius modeling predict shelf-life .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.